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Introduction
BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a

crucial enzyme in B-cell receptor signaling pathways.[1][2] Dysregulation of BTK signaling is

implicated in various B-cell malignancies and autoimmune diseases, making it a significant

therapeutic target.[1] This technical guide provides an in-depth overview of the discovery and

synthetic pathway of BMS-935177, complete with experimental protocols and quantitative data.

Discovery and Structure-Activity Relationship (SAR)
BMS-935177, with the chemical name 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-

dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, was developed by Bristol-Myers

Squibb through a structure-activity relationship (SAR) study aimed at identifying potent and

selective reversible BTK inhibitors. The core of the molecule is a carbazole scaffold, which was

systematically modified to optimize its inhibitory activity and pharmacokinetic properties.[3][4]

The discovery process involved the synthesis and evaluation of a series of carbazole

derivatives, leading to the identification of BMS-935177 as a clinical candidate with an

excellent pharmacokinetic profile and demonstrated in vivo activity.
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The synthesis of BMS-935177 involves a multi-step process culminating in the formation of the

complex carbazole-quinazolinone structure. While the specific, step-by-step proprietary

synthesis pathway is not fully disclosed in the public domain, the key fragments are the

carbazole-1-carboxamide core and the substituted phenyl-quinazolinone moiety. The synthesis

would logically involve the formation of these two key intermediates followed by their coupling.

A plausible synthetic approach, based on known organic chemistry principles and related

syntheses, is outlined below.

Logical Synthesis Workflow
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Caption: A logical workflow for the synthesis of BMS-935177.

Quantitative Data
The following tables summarize the key quantitative data for BMS-935177, demonstrating its

potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of BMS-935177
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Target/Assay IC50 (nM)

Bruton's Tyrosine Kinase (BTK) 2.8

Calcium Flux in human Ramos B cells 27

TNFα production in PBMCs 14

CD69 surface expression (anti-IgM/IgG

stimulated)
Potent Inhibition

Human whole blood assay 550 ± 100

Mouse whole blood assay 2060 ± 240

Table 2: Kinase Selectivity of BMS-935177

Kinase Family Selectivity over BTK

Tec family (TEC, BMX, ITK, TXK) 5- to 67-fold

SRC family > 50-fold

SRC itself 1100-fold

Other kinases (TRKA, HER4, TRKB, RET) > 50-fold (IC50 < 150 nM)

Table 3: Preclinical Pharmacokinetic Properties of BMS-935177

Species Oral Bioavailability (%) T1/2 (hours) at 2 mg/kg i.v.

Mouse 84 - 100 4.0

Rat 84 - 100 5.1

Dog 84 - 100 Not Specified

Cynomolgus Monkey 84 - 100 Not Specified
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Detailed methodologies for the key experiments cited in the evaluation of BMS-935177 are

provided below. These protocols are based on standard methodologies and may require

optimization for specific laboratory conditions.

BTK Enzyme Inhibition Assay (Luminescent-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against

BTK.

Materials:

Recombinant human BTK enzyme

Fluoresceinated peptide substrate

ATP

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT)

BMS-935177 (or other test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of BMS-935177 in DMSO.

In a 384-well plate, add the test compound, human recombinant BTK, fluoresceinated

peptide, and ATP in the assay buffer.

Incubate the plate at room temperature for 60 minutes.

To stop the kinase reaction, add the ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the IC50 value from the dose-response curve.

Calcium Flux Assay in Ramos B cells (Flow Cytometry)
This assay measures the inhibition of B-cell receptor (BCR)-mediated calcium mobilization.

Materials:

Ramos B cells (human Burkitt's lymphoma cell line)

RPMI 1640 medium supplemented with 10% FBS

Indo-1 AM (calcium indicator dye)

BMS-935177 (or other test compounds)

Anti-human IgM, F(ab')2 fragment (BCR agonist)

Flow cytometer with UV excitation

Procedure:

Culture Ramos B cells in RPMI 1640 medium.

Load the cells with Indo-1 AM (e.g., 1.5 µM) for 45 minutes at 37°C in the dark.

Wash the cells twice with medium.

Resuspend the cells in fresh medium and pre-treat with various concentrations of BMS-
935177 for a specified time (e.g., 30 minutes) at room temperature.

Acquire a baseline reading on the flow cytometer.
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Stimulate the cells with an EC80 concentration of anti-human IgM.

Immediately acquire the calcium flux data on the flow cytometer by measuring the ratio of

Indo-1 fluorescence at two different emission wavelengths over time.

Analyze the data to determine the inhibition of calcium mobilization.

Load Ramos B cells
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Wash cells

Pre-treat with
BMS-935177

Acquire baseline
on flow cytometer

Stimulate with
anti-human IgM

Acquire calcium
flux data

Analyze data
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Caption: Workflow for the Calcium Flux Assay.
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CD69 Surface Expression Assay (Flow Cytometry)
This assay measures the inhibition of activation-induced expression of the early activation

marker CD69 on B cells.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

RPMI 1640 medium

Anti-human IgM or anti-human IgG (stimulants)

BMS-935177 (or other test compounds)

Fluorochrome-conjugated anti-human CD19 and anti-human CD69 antibodies

Flow cytometer

Procedure:

Isolate PBMCs or B cells from whole blood.

Pre-incubate the cells with various concentrations of BMS-935177.

Stimulate the cells with anti-human IgM or anti-human IgG for 18-24 hours.

Wash the cells with FACS buffer.

Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

Wash the cells to remove unbound antibodies.

Acquire the data on a flow cytometer, gating on the CD19-positive B cell population.

Determine the percentage of CD69-positive B cells and the mean fluorescence intensity of

CD69.

TNFα Production Assay in PBMCs (ELISA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10789979?utm_src=pdf-body
https://www.benchchem.com/product/b10789979?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the inhibition of TNFα secretion from peripheral blood mononuclear cells.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs)

RPMI 1640 medium supplemented with 10% FBS

Lipopolysaccharide (LPS) or other stimulants

BMS-935177 (or other test compounds)

Human TNFα ELISA kit

96-well plates

Procedure:

Isolate PBMCs from whole blood.

Plate the PBMCs in a 96-well plate.

Pre-treat the cells with various concentrations of BMS-935177.

Stimulate the cells with an appropriate stimulant (e.g., LPS) for a specified time (e.g., 24

hours).

Centrifuge the plate and collect the cell culture supernatants.

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit

according to the manufacturer's instructions.

Calculate the IC50 value for the inhibition of TNFα production.

Signaling Pathway
BMS-935177 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling

pathway, which is critical for B-cell proliferation, differentiation, and survival.
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Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-
935177.

Conclusion
BMS-935177 is a well-characterized, potent, and selective reversible BTK inhibitor with a

promising preclinical profile. The information provided in this technical guide offers a

comprehensive overview of its discovery, synthesis logic, and the key experimental

methodologies used in its evaluation. This guide serves as a valuable resource for researchers
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and professionals in the field of drug discovery and development, particularly those focused on

kinase inhibitors and therapies for B-cell-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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